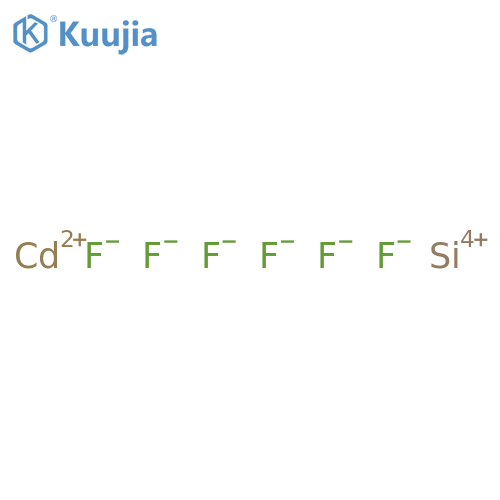Cas no 17010-21-8 (Silicate(2-),hexafluoro-, cadmium (1:1))

Silicate(2-),hexafluoro-, cadmium (1:1) 化学的及び物理的性質
名前と識別子
-
- Silicate(2-),hexafluoro-, cadmium (1:1)
- CADMIUM FLUOSILICATE
- Cadmium silicofluoride
- cadmium(2+),silicon(4+),hexafluoride
- CADMIUM FLUCSILICATE
- Cadmium fluorosilicate
- Cadmium hexafluorosilicate
- Cadmium hexafluorosilicate(2-)
- Cadmium silicon fluoride
- Cadmiumfluorosilicat
- EINECS 241-084-0
- Silicate(2-),hexafluoro-,cadmium (8CI,9CI)
- TL 1070
- silicon(4+)
- hexafluoride
- cadmiumhexafluorosilicate(2-) cadmium fluorosilica
- 17010-21-8
- cadmium(2+);silicon(4+);hexafluoride
- Silicate(2-), hexafluoro-, cadmium
- pyrante
- cadmiumfluorosilicate
- cadmiumsiliconfluoride
- cadmiumhexafluorosilicate
- hexafluoro-silicate(2-cadmium
-
- インチ: InChI=1S/Cd.6FH.Si/h;6*1H;/q+2;;;;;;;+4/p-6
- InChIKey: IQBPNJJDIXBFNB-UHFFFAOYSA-H
- ほほえんだ: [F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Cd+2]
計算された属性
- せいみつぶんしりょう: 255.87100
- どういたいしつりょう: 255.871
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 0
- 共有結合ユニット数: 8
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- ふってん: 19.5°C at 760 mmHg
- PSA: 0.00000
- LogP: 2.13790
Silicate(2-),hexafluoro-, cadmium (1:1) セキュリティ情報
- 危険物輸送番号:UN 3288
- 危険カテゴリコード: 23/25-33-68-50/53
- セキュリティの説明: S22
-
危険物標識:


- 包装グループ:III
- ちょぞうじょうけん:倉庫は通風、低温乾燥し、食品原料と分けて保管する
- セキュリティ用語:6.1(b)
- リスク用語:R23/25
- 包装カテゴリ:III
- 危険レベル:6.1(b)
- 包装等級:III
- 危険レベル:6.1(b)
Silicate(2-),hexafluoro-, cadmium (1:1) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| City Chemical | C146-10GM |
Cadmium Silicofluoride |
17010-21-8 | purified | 10gm |
$66.20 | 2023-09-19 | |
| City Chemical | C164-25GM |
Cadmium Silicofluoride C164 |
17010-21-8 | electronicgrade | 25gm |
$97.31 | 2023-09-19 |
Silicate(2-),hexafluoro-, cadmium (1:1) 関連文献
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
Silicate(2-),hexafluoro-, cadmium (1:1)に関する追加情報
Silicate(2-), hexafluoro-, cadmium (1:1) (CAS No. 17010-21-8): An Overview
Silicate(2-), hexafluoro-, cadmium (1:1) (CAS No. 17010-21-8) is a unique inorganic compound that has garnered significant attention in the fields of materials science and chemical engineering due to its distinctive properties and potential applications. This compound, also known as cadmium hexafluorosilicate, is a coordination complex where cadmium ions are coordinated with hexafluorosilicate anions. The compound's structure and properties make it a valuable material for various advanced applications, including catalysis, electronics, and environmental remediation.
The chemical formula of Silicate(2-), hexafluoro-, cadmium (1:1) is CdSiF6. It is a white crystalline solid that is insoluble in water but soluble in acids. The compound's high stability and unique electronic structure contribute to its versatility in various scientific and industrial processes. Recent research has focused on understanding the fundamental properties of this compound and exploring its potential in novel applications.
In the field of catalysis, cadmium hexafluorosilicate has shown promise as a catalyst support material. Its high surface area and unique pore structure make it an excellent candidate for supporting metal nanoparticles, which can enhance catalytic activity and selectivity. Studies have demonstrated that CdSiF6-supported catalysts exhibit improved performance in hydrogenation reactions, oxidation processes, and other important chemical transformations.
Electronics is another area where Silicate(2-), hexafluoro-, cadmium (1:1) has found significant application. The compound's dielectric properties and low electrical conductivity make it suitable for use in insulating materials and electronic devices. Recent advancements in nanotechnology have enabled the synthesis of CdSiF6 nanoparticles, which can be integrated into thin films and coatings for enhanced device performance. These nanoparticles have been used in the development of high-performance capacitors, sensors, and other electronic components.
In the realm of environmental remediation, CdSiF6 has been explored for its ability to adsorb heavy metals from contaminated water sources. The compound's high affinity for metal ions makes it an effective adsorbent material for removing pollutants such as lead, mercury, and arsenic from water. Research has shown that CdSiF6-based adsorbents can achieve high removal efficiencies under various conditions, making them a promising solution for water treatment applications.
The synthesis of Silicate(2-), hexafluoro-, cadmium (1:1) typically involves the reaction of cadmium salts with hexafluorosilicic acid or its salts. Various methods have been developed to optimize the synthesis process, including hydrothermal synthesis, sol-gel methods, and precipitation techniques. These methods allow for precise control over the particle size, morphology, and crystallinity of the final product, which can significantly impact its performance in different applications.
The safety and environmental impact of CdSiF6 are important considerations in its use. While cadmium compounds can be toxic if mishandled, proper safety protocols and containment measures can minimize risks. Environmental studies have shown that CdSiF6 has low bioavailability and does not readily leach into the environment when used as an adsorbent or catalyst support material. This makes it a relatively safe option for industrial applications when appropriate precautions are taken.
In conclusion, Silicate(2-), hexafluoro-, cadmium (1:1) (CAS No. 17010-21-8) is a versatile inorganic compound with a wide range of potential applications in catalysis, electronics, and environmental remediation. Its unique properties and stability make it an attractive material for advanced scientific research and industrial processes. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in various fields of science and technology.
17010-21-8 (Silicate(2-),hexafluoro-, cadmium (1:1)) 関連製品
- 1286725-72-1(4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide)
- 2228418-68-4(2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol)
- 908117-93-1(Fmoc-N-(4-aminobutyl)-glycine hydrochloride)
- 2241875-93-2((2-cyano-6-(methyl-d3)pyridin-4-yl)boronic acid)
- 1338942-66-7(1-methyl-3-{(oxolan-2-yl)methylamino}pyrrolidin-2-one)
- 1207002-63-8(3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamide)
- 2034362-02-0(N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide)
- 1805871-60-6(7-Iodo-1H-benzimidazole-5-sulfonyl chloride)
- 1311314-87-0(isopropyl 4-aminopiperidine-1-carboxylate;hydrochloride)
- 866808-92-6(3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(2-methylphenyl)methyl-1,4-dihydroquinolin-4-one)




